molecular formula C8H15NO B15261443 2-Amino-1-(1-methylcyclopentyl)ethan-1-one

2-Amino-1-(1-methylcyclopentyl)ethan-1-one

Cat. No.: B15261443
M. Wt: 141.21 g/mol
InChI Key: DBBBWCIWIJFGBP-UHFFFAOYSA-N
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Description

2-Amino-1-(1-methylcyclopentyl)ethan-1-one is a versatile small molecule scaffold with the molecular formula C8H15NO. It is known for its unique structure, which includes an amino group and a cyclopentyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1-methylcyclopentyl)ethan-1-one typically involves the reaction of 1-methylcyclopentyl ketone with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1-methylcyclopentyl)ethan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(1-methylcyclopentyl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-1-(1-methylcyclopentyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopentyl ring may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of an amino group and a cyclopentyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research endeavors .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2-amino-1-(1-methylcyclopentyl)ethanone

InChI

InChI=1S/C8H15NO/c1-8(7(10)6-9)4-2-3-5-8/h2-6,9H2,1H3

InChI Key

DBBBWCIWIJFGBP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)C(=O)CN

Origin of Product

United States

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